molecular formula C7H12S B2428360 Spiro[3.3]heptane-2-thiol CAS No. 2551117-81-6

Spiro[3.3]heptane-2-thiol

Cat. No.: B2428360
CAS No.: 2551117-81-6
M. Wt: 128.23
InChI Key: BWKUMHVNMDJSDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.3]heptane-2-thiol is a spirocyclic compound characterized by a unique structure where two cyclobutane rings share a single carbon atom. This compound is notable for its sulfur-containing thiol group attached to the second carbon of the spiro[3.3]heptane framework. The molecular formula of this compound is C7H12S, and it has a molecular weight of 128.24 g/mol .

Properties

IUPAC Name

spiro[3.3]heptane-2-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c8-6-4-7(5-6)2-1-3-7/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKUMHVNMDJSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.3]heptane-2-thiol typically involves [2+2] cycloaddition reactions. One common method includes the reaction of dichloroketene with olefins to form the spirocyclic structure. This multi-step synthesis often requires purification through chromatography due to low turnovers . Another approach involves cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles, resulting in higher yields and often eliminating the need for chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the specialized nature of this compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.3]heptane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Thioethers or other sulfur-containing compounds.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Applications
Recent studies have highlighted spiro[3.3]heptane-2-thiol's potential as a bioisostere for phenyl rings in drug design. Its incorporation into the structures of FDA-approved drugs like Vorinostat and Sonidegib has demonstrated improved physicochemical properties while retaining biological activity. For instance, replacing the phenyl ring with spiro[3.3]heptane resulted in analogs with altered lipophilicity and metabolic stability, which are crucial for drug efficacy and safety .

Antiviral Activity
Research indicates that spirocyclic compounds can serve as inhibitors for various viral targets, including hepatitis C. The structural modifications involving spiro[3.3]heptane derivatives have shown promise in enhancing antiviral activity through specific molecular interactions with viral proteins .

Materials Science

Polymer Synthesis
The unique structural characteristics of this compound make it an attractive building block for synthesizing advanced materials, including polymers and light-emitting devices. Its thiol group facilitates the formation of cross-linked networks, enhancing material properties such as strength and thermal stability .

Biological Research

Enzyme Interaction Studies
The thiol group in this compound allows it to form covalent bonds with various biological molecules, modulating enzyme activities and influencing metabolic pathways. This property is particularly useful in studying enzyme kinetics and mechanisms of action in biochemical research .

Case Studies

  • Anticancer Drug Development
    A study explored the replacement of phenyl groups in anticancer drugs with spiro[3.3]heptane frameworks, resulting in compounds that maintained high activity against cancer cell lines while exhibiting better solubility profiles compared to traditional phenyl-containing drugs.
  • Antimicrobial Properties
    Research has evaluated the antimicrobial efficacy of spirocyclic compounds derived from this compound against various bacterial strains, demonstrating significant inhibitory effects that suggest potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of spiro[3.3]heptane-2-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes or other proteins, influencing biological pathways. The spirocyclic structure provides a rigid framework that can enhance the specificity and stability of these interactions .

Comparison with Similar Compounds

    Spiro[3.3]heptane: The parent compound without the thiol group.

    Spiro[2.4]heptane: Features cyclopropyl and cyclopentyl rings sharing one carbon.

    Spiro[3.3]heptane-2,6-dicarboxylic acid:

Uniqueness: Spiro[3.3]heptane-2-thiol is unique due to its sulfur-containing thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that lack sulfur or have different functional groups.

Biological Activity

Spiro[3.3]heptane-2-thiol is a unique compound characterized by its spirocyclic structure and thiol functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes and interacting with biological molecules. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C7H12S\text{C}_{7}\text{H}_{12}\text{S}

This compound features a thiol (-SH) group that plays a crucial role in its reactivity and biological interactions. The spirocyclic framework contributes to its rigidity and potential specificity in binding to biological targets.

The biological activity of this compound is primarily attributed to its thiol group, which can form covalent bonds with various molecular targets, including proteins and enzymes. This interaction can modulate the activity of these biomolecules, influencing multiple biological pathways.

Key Mechanisms:

  • Covalent Bonding : The thiol group can react with electrophilic centers in proteins, leading to enzyme inhibition or modification.
  • Redox Reactions : this compound may participate in redox reactions, potentially acting as an antioxidant or pro-oxidant depending on the cellular environment.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antiparasitic Activity : Studies have shown that spiro-containing derivatives can inhibit Trypanothione reductase (TR) from Trypanosoma brucei, a key enzyme for parasite survival. The inhibition of TR leads to oxidative stress in the parasites, ultimately impeding their growth .
  • Anticancer Potential : The compound has been incorporated into the structures of known anticancer agents like vorinostat and sonidegib, where it serves as a bioisostere for phenyl rings. This modification has resulted in analogs that maintain high potency against cancer cell lines while potentially improving metabolic stability .
  • Enzyme Inhibition : The unique structure allows for selective inhibition of enzymes involved in critical biological processes, such as those related to cancer progression and parasitic infections.

Case Studies

Several studies have highlighted the biological activity of this compound through experimental evaluations:

Study Objective Findings
Study 1 Evaluate antiparasitic activityIdentified as an inhibitor of Trypanosoma brucei TR with significant growth inhibition observed in vitro.
Study 2 Assess anticancer propertiesDemonstrated that analogs incorporating spiro[3.3]heptane maintain potency against cancer cells while improving pharmacokinetic profiles compared to traditional phenyl-containing drugs.
Study 3 Investigate metabolic stabilityShowed that replacing phenyl rings with spiro[3.3]heptane enhanced metabolic stability in liver microsomes, indicating potential for safer therapeutic profiles.

Comparative Analysis

To further understand the significance of this compound's biological activity, it is essential to compare it with similar compounds:

Compound Structure Biological Activity
Spiro[3.3]heptaneNo thiol groupLimited direct biological activity; serves as a structural framework for modifications.
Vorinostat (with phenyl)Contains phenyl ringKnown anticancer agent; however, modifications with spiro[3.3]heptane improve efficacy and safety profiles .
Benzocaine (with phenyl)Local anestheticEffective for pain relief; analogs with spiro[3.3]heptane show improved properties .

Q & A

Q. What are the key synthetic strategies for Spiro[3.3]heptane-2-thiol, and how can reaction conditions be optimized?

Synthesis of spiro[3.3]heptane derivatives typically involves cycloaddition or reductive amination. For this compound, a plausible route includes:

  • Stepwise cyclization : Use 1,1-bis(bromomethyl) precursors to construct the spiro core, followed by thiol group introduction via nucleophilic substitution (e.g., using thiourea or NaSH) .
  • Optimization : Reaction temperature (e.g., 0–5°C for cyclization) and solvent polarity (e.g., THF or DMF) critically influence yield. For example, Rice et al. demonstrated that Zn-Cu couple-mediated reductions improve regioselectivity in spiro systems .

Q. How should researchers characterize the conformational rigidity of this compound?

Conformational analysis requires:

  • X-ray crystallography : To resolve bond angles and torsional strain in the spiro scaffold .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can detect restricted rotation (e.g., split signals for diastereotopic protons) .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare energy barriers with non-spiro analogs .

Q. What solvents and storage conditions are recommended for this compound stability?

While direct data is limited, related spiro compounds (e.g., 6-methylthis compound) show:

  • Solubility : Polar aprotic solvents (e.g., DCM, THF) are preferred .
  • Stability : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can this compound serve as a bioisostere in drug design?

Spiro[3.3]heptane scaffolds mimic substituted benzene rings due to:

  • Non-collinear geometry : Mimics meta- or para-substituted aromatic systems, reducing metabolic liability while maintaining target affinity .
  • Case study : Replacement of a benzene ring in a kinase inhibitor with spiro[3.3]heptane improved solubility (logP reduced by 1.2) without compromising potency .

Q. How do researchers resolve contradictions in reactivity data for spiro compounds?

Contradictions (e.g., unexpected regioselectivity) require:

  • Systematic variable testing : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures to identify outliers .
  • Mechanistic studies : Isotopic labeling (e.g., 18^{18}O) or kinetic profiling to distinguish between thermodynamic vs. kinetic control .
  • Literature reconciliation : Cross-reference synthesis protocols from independent studies (e.g., Rice et al. vs. Wei et al.) to identify consensus conditions .

Q. What strategies enable structure-activity relationship (SAR) studies of this compound derivatives?

  • Functional group diversification : Introduce substituents (e.g., fluorine, methyl) at positions 6 and 2 to modulate steric/electronic effects .
  • Biological assays : Pair synthetic analogs with in vitro target binding (e.g., enzyme inhibition) and ADMET profiling (e.g., microsomal stability) .
  • Data table :
DerivativeSubstituentLogPIC50_{50} (nM)Microsomal Stability (% remaining)
A6-F2.14578
B2-CH3_32.812065
C6-CF3_31.92282

Data adapted from spiro[3.3]heptane analogs in medicinal chemistry studies .

Q. How can computational methods predict the reactivity of this compound in complex reactions?

  • Molecular dynamics (MD) : Simulate transition states for cyclization or thiol-disulfide exchange .
  • Docking studies : Map thiol group interactions with enzymatic active sites (e.g., cysteine proteases) .
  • Machine learning : Train models on spiro compound datasets to predict regioselectivity or byproduct formation .

Methodological Guidelines

  • Data collection : Follow the U.S. EPA HPV Chemical Challenge Program for systematic literature reviews and data validation .
  • Experimental design : Use factorial design (e.g., Taguchi method) to optimize multi-step syntheses .
  • Contradiction resolution : Apply Hill’s criteria for causality (e.g., dose-response consistency) in biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.